4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide-linked 2-nitrophenyl group at position 5. The thiadiazole ring (N-N-S-C-C) confers aromaticity and stability, while the electron-withdrawing nitro (-NO₂) substituent on the phenyl ring enhances polarity and influences electronic interactions.
Properties
IUPAC Name |
4-methyl-N-(2-nitrophenyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-4-2-3-5-8(7)14(16)17/h2-5H,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZVUZPZLJUBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-nitroaniline with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is followed by the introduction of a carboxamide group at the 5-position of the thiadiazole ring. The synthetic route can be summarized as follows:
Formation of Thiadiazole Ring: 2-nitroaniline reacts with thiosemicarbazide in the presence of an acid catalyst to form the thiadiazole ring.
Introduction of Carboxamide Group: The thiadiazole intermediate is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group at the 5-position.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron powder and ammonium chloride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents and conditions used in these reactions include reducing agents like iron powder, acids for catalysis, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted thiadiazoles, and imine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide has shown potential as an antimicrobial and anticancer agent.
- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, minimum inhibitory concentrations (MIC) have been reported between 1.95 µg/mL to 15.62 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Activity: In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound induced apoptosis through mechanisms involving the Bax/Bcl-2 ratio increase and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| This compound | HepG2 | 0.32 | Cell cycle arrest at G2/M phase |
Agricultural Applications
The compound has potential applications as a fungicide due to its biological activity against fungal pathogens. Research indicates that thiadiazole derivatives can inhibit fungal growth effectively, making them candidates for agricultural use .
Material Science
The unique chemical structure of this compound allows for its use in developing new materials with specific properties. Its reactivity can be harnessed to create polymers or coatings with antimicrobial properties .
Case Studies
Several studies have investigated the biological effects and applications of this compound:
-
Study on Antimicrobial Activity (2024):
- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings: Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023):
- Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings: Dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.
-
Inflammation Model Study (2025):
- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with proteins and nucleic acids, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
Key Structural Differences
The most structurally similar compound identified is N-(2-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS: 69635-90-1, ). The critical differences are:
Substituent on the Amide Nitrogen :
- Target Compound : Directly linked to a 2-nitrophenyl group.
- Analog : Linked to a 2-chlorobenzyl group (a benzyl moiety with a chlorine atom at the ortho position).
Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, increasing polarity and reducing electron density on the phenyl ring. The chlorine atom (-Cl) is moderately electron-withdrawing, with less impact on overall polarity compared to nitro.
Steric Effects :
- The benzyl group in the analog introduces a methylene (-CH₂-) spacer between the phenyl ring and the amide, increasing steric bulk compared to the direct phenyl linkage in the target compound.
Physicochemical Properties
Biological Activity
4-Methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of thiadiazoles, which are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 278.29 g/mol. The compound features a thiadiazole ring, a carboxamide group, and a nitrophenyl substituent. These structural elements contribute significantly to its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2-nitroaniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is conducted in dichloromethane at room temperature followed by purification through recrystallization or chromatography .
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.95 µg/mL |
| Escherichia coli | 15.62 µg/mL |
| Aspergillus niger | 3.12 µg/mL |
These findings suggest that this compound could serve as a potent antimicrobial agent against both bacterial and fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Its mechanism may involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as the Bcl-2/Bax pathway. The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 | <1.0 |
| MCF-7 | 1.98 ± 1.22 |
| HT29 | 23.30 ± 0.35 |
These results indicate that the compound possesses significant anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antiviral Activity
The antiviral properties of thiadiazole derivatives have also been investigated. Some studies suggest that compounds similar to this compound exhibit activity against viruses such as the Tobacco Mosaic Virus (TMV). For example:
| Compound | Curative Rate (%) | Inactivation Rate (%) | Protection Rate (%) |
|---|---|---|---|
| Compound A | 54.1 | 90.3 | 52.8 |
| Compound B | 47.1 | 85.5 | 46.4 |
These findings highlight the potential of thiadiazole derivatives in developing antiviral therapies .
Case Studies
Several case studies have demonstrated the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Study : A study involving various thiadiazole derivatives showed that those containing nitro groups exhibited enhanced antimicrobial activity against resistant strains of bacteria.
- Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with thiadiazole compounds led to significant reductions in cell viability and induced apoptosis.
Q & A
Q. What are the common synthetic routes for 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, similar compounds are synthesized via condensation of intermediates like N-phenylhydrazinecarboxamides with isothiocyanates in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Key parameters include solvent choice (e.g., DMF for cyclization), reaction time (1–3 minutes for initial steps), and catalysts (triethylamine). Yield optimization often requires iterative adjustments to stoichiometry and temperature, guided by design-of-experiments (DoE) methodologies to minimize trial-and-error approaches .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
Structural confirmation relies on and NMR spectroscopy to resolve the thiadiazole core, nitrophenyl substituents, and methyl groups. For example, in analogous carboxamide derivatives, NMR peaks for the thiadiazole ring appear in the δ 7.5–8.5 ppm range for aromatic protons, while carbonyl carbons are observed near δ 165–170 ppm . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1680 cm) .
Q. What preliminary biological activities have been reported for this compound?
Thiadiazole derivatives are associated with antimicrobial, antitumor, and antifungal activities. While direct data on this compound is limited, structurally similar analogs exhibit bioactivity via enzyme inhibition (e.g., targeting kinases or proteases) . Initial screenings should prioritize assays like in vitro cytotoxicity (MTT assay) and antimicrobial disk diffusion to establish baseline activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields or byproduct formation?
Advanced optimization employs statistical DoE frameworks (e.g., response surface methodology) to model interactions between variables like temperature, solvent polarity, and catalyst loading . For example, cyclization efficiency in DMF may improve with controlled iodine addition rates. Purification challenges (e.g., removing sulfur byproducts) can be mitigated via column chromatography with gradient elution or recrystallization in ethanol/water mixtures .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). For instance, antimicrobial activity of saccharin–thiadiazole derivatives is pH-dependent, with higher efficacy in acidic environments . Researchers should replicate studies under standardized protocols (e.g., CLSI guidelines) and use computational tools like molecular docking to correlate structural features (e.g., nitro group positioning) with activity trends .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
SAR analysis focuses on substituent effects:
- The 2-nitrophenyl group may enhance electron-withdrawing properties, improving binding to hydrophobic enzyme pockets.
- Methyl substitution on the thiadiazole ring could modulate lipophilicity and bioavailability . Methodologically, iterative synthesis of analogs (e.g., replacing nitro with cyano groups) paired with in silico ADMET profiling (e.g., SwissADME) can prioritize candidates for testing .
Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?
Mechanistic studies require a combination of biochemical assays (e.g., enzyme inhibition kinetics) and computational modeling. For example, molecular dynamics simulations can predict binding modes to ATP-binding sites in kinases, while isothermal titration calorimetry (ITC) quantifies binding affinity . Contradictions between computational and experimental data necessitate validation via X-ray crystallography of ligand-target complexes .
Q. What methodologies address solubility challenges in in vivo studies of this compound?
Low water solubility is a common limitation. Approaches include:
- Formulation with co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation.
- Prodrug design (e.g., esterification of the carboxamide group to improve permeability) . Solubility parameters (logP, Hansen solubility coefficients) should be calculated using software like COSMO-RS to guide formulation .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to screen multiple variables efficiently .
- Data Validation : Cross-reference NMR/HRMS data with computational predictions (e.g., ACD/Labs NMR predictor) .
- Contradiction Analysis : Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
